molecular formula C7H8N2 B8505547 5-Ethyl-1H-pyrrole-3-carbonitrile

5-Ethyl-1H-pyrrole-3-carbonitrile

Cat. No. B8505547
M. Wt: 120.15 g/mol
InChI Key: KVKRCPKZCAVCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

POCl3 (3.3 ml, 35.67 mmol) was added to 1,2-dichloroethane (4 ml), then anhydrous DMF (2.75 ml, 35.67 mmol) was added very slowly. The mixture was stirred at room temperature for ˜10 minutes. 5-Ethyl-1H-pyrrole-3-carbonitrile (Intermediate 30, 856 mg, 7.13 mmol) in 1,2-dichloroethane (2 ml) was added dropwise and the mixture was heated at 80° C. for ˜30 minutes. The mixture was cooled to room temperature and sodium acetate (2.5 g/5 ml) was added and the mixture was stirred for 1 h. The brown/black emulsion was extracted with DCM (4×50 ml). The combined organic phase was washed with water (2×50 ml) dried over Na2SO4 and concentrated in vacuo to give the title compound. (819 mg).
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Quantity
856 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.CN([CH:9]=[O:10])C.[CH2:11]([C:13]1[NH:17][CH:16]=[C:15]([C:18]#[N:19])[CH:14]=1)[CH3:12].C([O-])(=O)C.[Na+]>ClCCCl>[CH2:11]([C:13]1[NH:17][C:16]([CH:9]=[O:10])=[C:15]([C:18]#[N:19])[CH:14]=1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.75 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
856 mg
Type
reactant
Smiles
C(C)C1=CC(=CN1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC(=CN1)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for ˜10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for ˜30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The brown/black emulsion was extracted with DCM (4×50 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C1=CC(=C(N1)C=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.